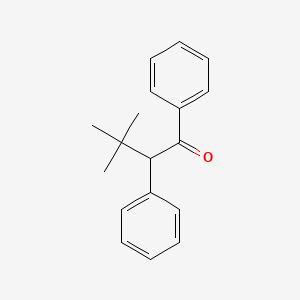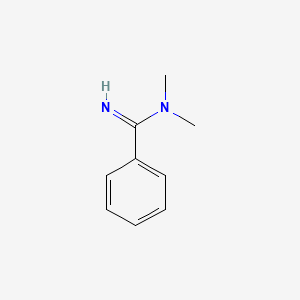
N,N-dimethylbenzamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylbenzamidine is an organic compound with the molecular formula C9H12N2. It is a derivative of benzamidine, where the hydrogen atoms on the nitrogen atoms are replaced by methyl groups. This compound is known for its role as a ligand in coordination chemistry and its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzamidine can be synthesized through several methods. One common method involves the reaction of benzamidine with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C6H5C(NH2)NH2} + 2 \text{CH3OSO2} \rightarrow \text{C6H5C(N(CH3)NH2} + 2 \text{NaOSO2} ]
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and purity. The use of transition metal catalysts, such as palladium or platinum, can facilitate the methylation of benzamidine under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethylbenzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N,N-dimethylbenzylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N,N-Dimethylbenzylamine.
Substitution: Various substituted benzamidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dimethylbenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: It is used in the study of enzyme inhibition, particularly as an inhibitor of serine proteases.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-dimethylbenzamidine involves its interaction with molecular targets such as enzymes and receptors. As a ligand, it can coordinate with metal ions in enzymes, altering their activity. In biological systems, it can inhibit the activity of serine proteases by binding to the active site, preventing substrate access.
Comparación Con Compuestos Similares
Benzamidine: The parent compound, which lacks the dimethyl groups.
N,N-Dimethylbenzylamine: A reduced form of N,N-dimethylbenzamidine.
N,N-Dimethylbenzamide: A related compound with a carbonyl group instead of an amidine group.
Uniqueness: this compound is unique due to its strong electron-donating properties, which make it an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
Propiedades
Número CAS |
20548-18-9 |
|---|---|
Fórmula molecular |
C9H12N2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
N,N-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-11(2)9(10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 |
Clave InChI |
LNIGFYSAOIMZNA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=N)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


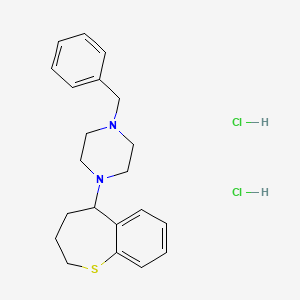


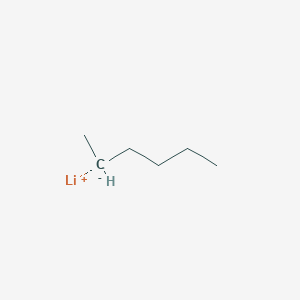
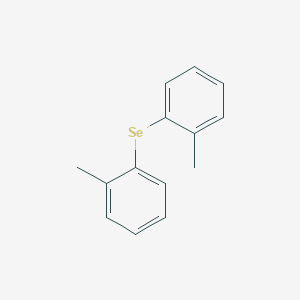
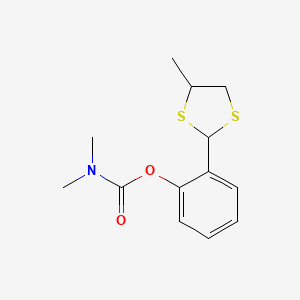

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)

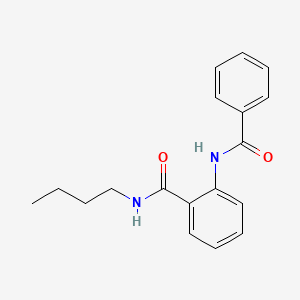
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
